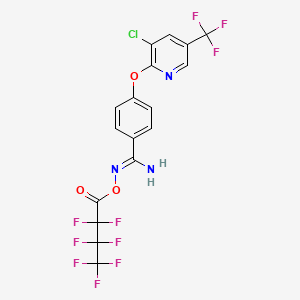

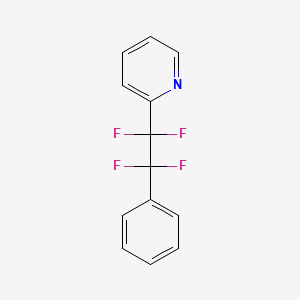

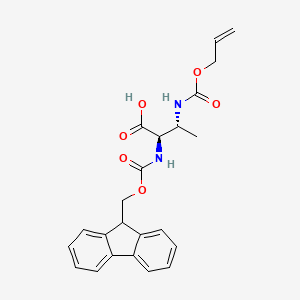

![molecular formula C156H302N6O86 B6352230 mal-PEG(4)-[PEG(24)-OMe]3 CAS No. 1334178-05-0](/img/structure/B6352230.png)

mal-PEG(4)-[PEG(24)-OMe]3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“mal-PEG(4)-[PEG(24)-OMe]3” is a polyethylene glycol (PEG)-based synthetic compound . It is also known as Maleimido-PEG(4)-[PEG(24)-OMe]3 ester . The molecular formula is C178H346N6O86 and the molecular weight is 3946.64 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a large number of atoms, making conformer generation difficult . The compound is composed of multiple ethylene glycol units connected by an ether linkage .Physical And Chemical Properties Analysis

“this compound” is a hydrophilic compound . It is soluble in water, methanol, ethanol, acetonitrile, glycerin, glycols, benzene, and dichloromethane .科学研究应用

生物粘合剂应用

研究开发了基于氧化甲基丙烯酸化的藻酸盐和聚乙二醇 (PEG) 的生物粘合剂水凝胶系统,用于外科手术、药物递送、伤口闭合和愈合以及组织工程。通过改变藻酸盐氧化的程度,这些水凝胶表现出可调节的溶胀行为、降解曲线、储能模量和粘附强度,优于市售的纤维蛋白胶,展示了它们在生物医学应用中的潜力 (Jeon, Samorezov, & Alsberg, 2014).

纳米颗粒稳定性增强

PEGylation,将 PEG 分子连接到纳米颗粒等其他实体的过程,增强了银纳米颗粒的分散稳定性、抗菌活性和细胞毒性。这是通过将环状 PEG (c-PEG) 物理吸附到纳米颗粒上实现的,显着提高了它们对生理条件、白光和高温的稳定性。这项研究为提高纳米颗粒的稳定性和生物应用提供了一种有前途的方法 (Oziri 等,2021).

聚合物降解研究

对 PEG 降解的研究揭示了该聚合物的氧化降解机制,利用了基质辅助激光解吸电离飞行时间质谱 (MALDI-TOF MS) 和电喷雾电离串联质谱 (MS2) 等技术。这些发现对于理解 PEG 基材料在各种应用中的稳定性和寿命至关重要 (Payne 等,2020).

磁性纳米颗粒涂层

人们探索了合成 PEG 包覆的磁铁矿颗粒以增强胶体稳定性的方法,表明 PEG 覆盖率以及因此在水溶液中磁铁矿颗粒的稳定性可以通过控制聚合物的分子量、反应温度和浓度来控制。这项研究强调了 PEGylation 在制造用于诊断成像和其他应用的稳定、生物相容性磁性纳米颗粒中的重要性 (Butterworth, Illum, & Davis, 2001).

增强型药物递送系统

使用 PEG-b-PLL(Mal) 衍生物制备的多功能聚合物胶束已显示出选择性靶向和消除癌细胞的希望。这些胶束通过受体介导的内吞作用增强癌细胞摄取,并对 MMP-2 蛋白酶作出反应,以靶向方式释放抗癌药物。这种方法代表了一种新的癌症靶向治疗方法,最大限度地减少副作用并提高治疗效果 (Chen 等,2015).

未来方向

作用机制

Target of Action

The primary targets of Maleimido-PEG(4)-[PEG(24)-OMe]3 ester, also known as mal-PEG(4)-[PEG(24)-OMe]3, are thiol (-SH) and amine (-NH2) groups . These groups are commonly found in proteins and other biomolecules, making them ideal targets for this compound.

Mode of Action

The compound interacts with its targets through a process known as PEGylation . The maleimide group of the compound readily reacts with free thiol groups at pH 6.5~7.5, forming a stable, irreversible thioether bond . This reaction is highly specific, allowing for targeted modification of proteins and other thiol-containing substrates .

Biochemical Pathways

The PEGylation process does not directly affect any specific biochemical pathways. Instead, it modifies the physical and chemical properties of the target molecules, which can indirectly influence various biochemical processes. For instance, PEGylation can increase the solubility and stability of modified molecules, suppress the non-specific binding of charged molecules to the modified surfaces , and potentially alter the activity and function of the target proteins.

Pharmacokinetics

PEGylated compounds often exhibit improved solubility, increased circulating half-life, reduced immunogenicity, and enhanced stability .

Result of Action

The primary result of the action of Maleimido-PEG(4)-[PEG(24)-OMe]3 ester is the PEGylation of target molecules. This modification can lead to increased stability and solubility of the target molecules, reduced immunogenicity, and decreased antigenicity or potential toxicity . These changes can enhance the therapeutic efficacy of drugs and other bioactive compounds.

Action Environment

The action of Maleimido-PEG(4)-[PEG(24)-OMe]3 ester is influenced by several environmental factors. The compound is sensitive to moisture and temperature . For optimal use, it should be kept in a low-temperature, dry condition . The pH of the environment also plays a crucial role in the compound’s reactivity, with the maleimide group reacting readily with free thiol groups at pH 6.5~7.5 .

属性

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]-3-[3-[2-(2-methoxyethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxymethoxy)ethylamino]-3-oxopropoxy]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C156H302N6O86/c1-170-24-27-177-38-40-183-48-50-187-56-58-191-64-66-195-72-74-199-80-82-203-88-90-207-96-98-211-104-106-215-112-114-219-120-122-221-118-116-217-110-108-213-102-100-209-94-92-205-86-84-201-78-76-197-70-68-193-62-60-189-54-52-185-46-44-181-36-32-175-21-12-158-150(164)7-17-223-124-156(161-153(167)10-16-173-30-34-179-42-43-180-35-31-174-20-11-157-149(163)6-15-162-154(168)4-5-155(162)169,126-225-19-9-152(166)160-14-23-226-127-228-129-230-131-232-133-234-135-236-137-238-139-240-141-242-143-244-145-246-147-248-148-247-146-245-144-243-142-241-140-239-138-237-136-235-134-233-132-231-130-229-128-227-29-26-172-3)125-224-18-8-151(165)159-13-22-176-33-37-182-45-47-186-53-55-190-61-63-194-69-71-198-77-79-202-85-87-206-93-95-210-101-103-214-109-111-218-117-119-222-123-121-220-115-113-216-107-105-212-99-97-208-91-89-204-83-81-200-75-73-196-67-65-192-59-57-188-51-49-184-41-39-178-28-25-171-2/h4-5H,6-148H2,1-3H3,(H,157,163)(H,158,164)(H,159,165)(H,160,166)(H,161,167) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVKPJCJZJLZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C156H302N6O86 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3638.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)

![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)